molecular formula C12H16N2O2 B6144962 6-(cyclohexylamino)pyridine-3-carboxylic acid CAS No. 1019127-03-7

6-(cyclohexylamino)pyridine-3-carboxylic acid

Cat. No.: B6144962
CAS No.: 1019127-03-7
M. Wt: 220.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyclohexylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by a pyridine ring substituted with a cyclohexylamino group at the 6-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylamino)pyridine-3-carboxylic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(cyclohexylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-(cyclohexylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(cyclohexylamino)pyridine-3-carboxylic acid is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications, such as the development of novel therapeutic agents and advanced materials .

Properties

CAS No.

1019127-03-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.